Welcome to the BenchChem Online Store!
molecular formula C12H16O2 B8374359 4-(3-Hydroxy-propyl)-3,5-dimethyl-benzaldehyde

4-(3-Hydroxy-propyl)-3,5-dimethyl-benzaldehyde

Cat. No. B8374359
M. Wt: 192.25 g/mol
InChI Key: OFCITUGWJAHOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039644B2

Procedure details

To a solution of 3-(4-hydroxymethyl-2,6-dimethyl-phenyl)-propan-1-ol (850 mg, 4.38 mmol) in ethanol (20 mL), MnO2 (1.14 g, 13.1 mmol) is added and the resulting suspension is stirred at 85° C. for 24 h. The mixture is filtered through celite and the solvent of the filtrate is evaporated. The product is purified by CC on silica gel eluting with DCM containing 3% of methanol to give 4-(3-hydroxy-propyl)-3,5-dimethyl-benzaldehyde as a pale yellow solid; LC-MS: tR=0.81 min; 1H NMR (CDCl3): δ 9.89 (s, 1H), 7.51 (s, 2H), 3.76 (t, J=5.8 Hz, 2H), 2.81-2.74 (m, 2H), 2.40 (s, 6H), 1.80-1.68 (m, 2H).
Name
3-(4-hydroxymethyl-2,6-dimethyl-phenyl)-propan-1-ol
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([CH2:10][CH2:11][CH2:12][OH:13])=[C:5]([CH3:14])[CH:4]=1>C(O)C.O=[Mn]=O>[OH:13][CH2:12][CH2:11][CH2:10][C:6]1[C:7]([CH3:9])=[CH:8][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[CH3:14]

Inputs

Step One
Name
3-(4-hydroxymethyl-2,6-dimethyl-phenyl)-propan-1-ol
Quantity
850 mg
Type
reactant
Smiles
OCC1=CC(=C(C(=C1)C)CCCO)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.14 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred at 85° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The product is purified by CC on silica gel eluting with DCM containing 3% of methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCCCC1=C(C=C(C=O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.